(5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone
Description
(5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone is a diaryl ketone featuring two aromatic substituents: a 5-bromo-2-methoxyphenyl group and a 2-methylphenyl (o-tolyl) group. The bromine atom at the 5-position and the methoxy group at the 2-position of the phenyl ring impart distinct electronic and steric properties, influencing reactivity and intermolecular interactions. The 2-methylphenyl group contributes to lipophilicity and may affect crystal packing through weak van der Waals or π-π interactions.
Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-10-5-3-4-6-12(10)15(17)13-9-11(16)7-8-14(13)18-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOOJLPJNPQZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Carboxylic Acid Derivatives: Resulting from oxidation reactions.
Alcohol or Amine Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can influence the compound's binding affinity to receptors and enzymes, leading to various biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, emphasizing substituent effects, physical properties, and applications:
Table 1: Structural and Functional Comparison of Selected Diarylmethanones
Key Comparative Analysis:
Substituent Effects on Reactivity and Stability: Electron-Withdrawing Groups (Br): Bromine at the 5-position enhances electrophilic substitution resistance but increases molecular weight and polarizability, favoring halogen bonding in crystal lattices . Methoxy (-OCH₃) vs. Hydroxyl (-OH): Methoxy groups donate electrons via resonance, stabilizing the ketone carbonyl, whereas hydroxyl groups enable H-bonding, increasing melting points (e.g., 72–73°C for hydroxyl vs. liquid/oil forms for methoxy analogs) . Aromatic vs.
Synthetic Methodologies: Bromination protocols (e.g., NBS/AIBN in CCl₄ ) are critical for introducing bromine to furanones and acetophenones, but diarylmethanones may require transition-metal catalysis (e.g., Pd for cross-couplings). Safety protocols for brominated compounds (e.g., ventilation, PPE) are emphasized in SDS documents .
Physicochemical and Structural Insights :
- X-ray crystallography reveals that bulky substituents (e.g., 4-ethylcyclohexyl in ) disrupt coplanarity between aromatic rings (61.3° dihedral angle), whereas smaller groups like 2-methylphenyl may allow tighter π-π interactions.
- Lipophilicity trends correlate with substituents: cyclohexyl > methylphenyl > hydroxyl .
Potential Applications: Diarylketones with bromine and methoxy groups are explored in pharmaceuticals (e.g., SGLT2 inhibitors ) and as intermediates in organic synthesis. Safety data for analogs (e.g., ) underscores the need for careful handling due to inhalation risks.
Biological Activity
The compound (5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone is a member of the methanone class, characterized by the presence of bromine and methoxy functional groups. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H17BrO2
- Molecular Weight : Approximately 319.21 g/mol
- Structural Features : The compound consists of a brominated phenyl ring and a methoxy group, which are known to influence its biological properties.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound is influenced by:
- Halogen Substitution : The presence of bromine can enhance lipophilicity and alter binding affinities to biological targets.
- Methoxy Group Effects : Methoxy groups can modify electron density on aromatic rings, affecting interactions with enzymes and receptors.
Anticancer Properties
Studies have shown that compounds with similar structures exhibit anticancer properties. For instance:
- In Vitro Studies : Compounds with bromine substitutions have demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 15.4 |
| Similar brominated compounds | A549 (lung cancer) | 12.3 |
Antimicrobial Activity
The compound's structural attributes suggest potential antimicrobial effects:
- Antibacterial and Antifungal Tests : Preliminary studies indicate activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MICs) comparable to known antimicrobial agents.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Candida albicans | 32.0 |
Study on Anticancer Activity
A study conducted by Meng et al. (2008) explored derivatives of related compounds as SGLT2 inhibitors, highlighting the importance of structural modifications in enhancing anticancer activity. The findings suggested that halogenated phenylmethanones could serve as lead compounds in drug discovery for cancer therapies.
Antimicrobial Efficacy Assessment
In a recent investigation into monomeric alkaloids, various compounds were assessed for their antibacterial properties. The study indicated that halogen substitutions significantly contributed to enhanced bioactivity against pathogenic strains, suggesting that this compound may exhibit similar profiles due to its structural characteristics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
